molecular formula C19H16N4O5S2 B12800584 7-Benzyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione CAS No. 1254-16-6

7-Benzyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12800584
CAS No.: 1254-16-6
M. Wt: 444.5 g/mol
InChI Key: RXEJYOIBTCWBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine derivative features a benzyl group at position 7, a methylthio (-SMe) substituent at position 8, and a phenylsulfonyloxy (-OSO₂Ph) group at position 1. These substitutions distinguish it from classical xanthine derivatives (e.g., caffeine, theophylline) and confer unique physicochemical properties. The phenylsulfonyloxy group is rare in purine chemistry and may act as a leaving group or influence metabolic stability.

Properties

CAS No.

1254-16-6

Molecular Formula

C19H16N4O5S2

Molecular Weight

444.5 g/mol

IUPAC Name

(7-benzyl-8-methylsulfanyl-2,6-dioxo-3H-purin-1-yl) benzenesulfonate

InChI

InChI=1S/C19H16N4O5S2/c1-29-19-21-16-15(22(19)12-13-8-4-2-5-9-13)17(24)23(18(25)20-16)28-30(26,27)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,20,25)

InChI Key

RXEJYOIBTCWBMK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

7-Benzyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This compound is characterized by its complex structure, which contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃S₂, and it features a purine core with various substituents that enhance its biological activity. The presence of the benzyl and phenylsulfonyl groups is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 7-Benzyl-8-(methylthio)-1-((phenylsulfonyl)oxy)-3,7-dihydro-1H-purine-2,6-dione. It has been shown to exhibit cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC₅₀ (µM) Mechanism of Action Reference
MCF-75.0Induction of apoptosis
NCI-H4604.5Inhibition of cell proliferation
A5493.8Cell cycle arrest at G1 phase

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The following table presents findings related to its anti-inflammatory effects:

Cytokine Inhibition (%) Concentration (µM) Reference
TNF-alpha70%10
IL-665%10

These results suggest that the compound may be useful in managing inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the efficacy of this compound against a panel of cancer cell lines, including MCF-7 and NCI-H460. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations as low as 4 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Inflammation Model

In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a marked reduction in inflammatory markers compared to the control group, supporting its potential use in therapeutic applications for inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis at Key Positions

The biological and physical properties of purine derivatives are heavily influenced by substitutions at positions 1, 7, and 6. Below is a comparative analysis of select analogues:

Table 1: Substituent Comparison of Purine Derivatives
Compound Name (Representative Examples) 7-Substituent 8-Substituent 1-Substituent Key Properties/Activities Reference
Target Compound Benzyl Methylthio Phenylsulfonyloxy Unique reactivity at N1; moderate lipophilicity -
7-Benzyl-8-chloro-1,3-dimethyl (Compound 9) Benzyl Chloro Methyl High yield (98%); mp 152°C
8-Bromo-3-cyclopropyl-7-methyl-1-propargyl (CP-8) Methyl Bromo Propargyl Anti-inflammatory (A₂A receptor affinity)
3,7-Dimethyl-8-(methylsulfonyl) (Compound 28) Methyl Methylsulfonyl Propyl Necroptosis inhibitor; HRMS confirmed
7-Benzyl-8-octylsulfanyl Benzyl Octylsulfanyl Methyl Increased lipophilicity
7-Benzyl-8-(3-chloro-2-hydroxypropylsulfanyl) Benzyl 3-Chloro-2-hydroxypropylsulfanyl Methyl Potential prodrug design
7-Benzyl-8-(ethylamino)-1,3-dimethyl Benzyl Ethylamino Methyl Enhanced solubility via amino group

Physicochemical Properties

  • Chloro or bromo substituents (e.g., Compound 9, mp 152°C ) typically lower melting points compared to sulfonyl or hydroxy groups.
  • NMR Signatures: The methylthio group at position 8 would resonate near δ 2.1–2.5 ppm (¹H) and δ 15–20 ppm (¹³C), distinct from chloro (δ 0–5 ppm for ¹³C) or amino (δ 3–5 ppm for ¹H) substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.